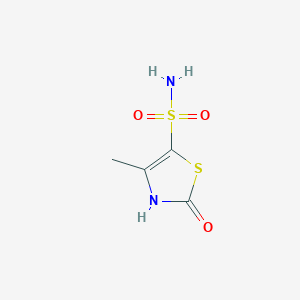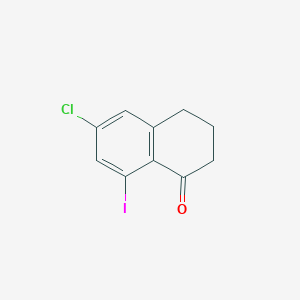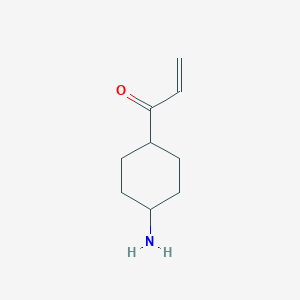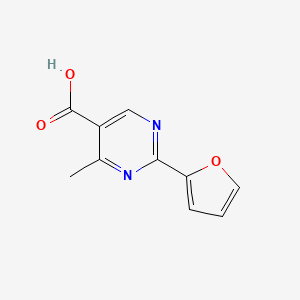
(2-Aminobutyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminobutyl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound, specifically, has a structure where a butyl group and a methyl group are attached to the nitrogen atom. It is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing this compound is through the nucleophilic substitution of haloalkanes.
Reductive Amination: Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines in the presence of hydrogen and a metal catalyst.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by catalytic hydrogenation of nitriles or imines.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to corresponding oxides or other oxidized products.
Reduction: It can also be reduced to form primary amines or other reduced products.
Substitution: This compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.
Substitution Reagents: Haloalkanes and other alkylating agents are commonly used in substitution reactions.
Major Products:
Oxidation Products: Oxidation of this compound can yield corresponding oxides or nitro compounds.
Reduction Products: Reduction can produce primary amines or other reduced nitrogen-containing compounds.
Substitution Products: Substitution reactions can yield a variety of alkylated amines.
Applications De Recherche Scientifique
(2-Aminobutyl)(methyl)amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Aminobutyl)(methyl)amine involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Methylamine (CH3NH2): A primary amine with one methyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness:
Propriétés
Formule moléculaire |
C5H14N2 |
|---|---|
Poids moléculaire |
102.18 g/mol |
Nom IUPAC |
1-N-methylbutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(6)4-7-2/h5,7H,3-4,6H2,1-2H3 |
Clé InChI |
RJWRAYIIAQIXGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



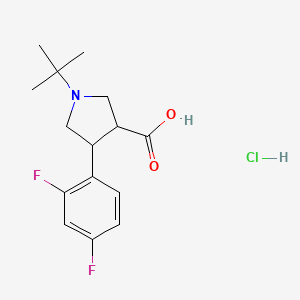
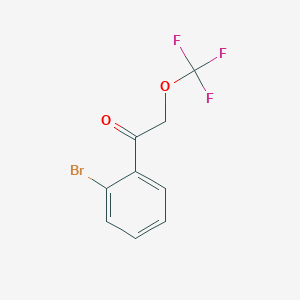

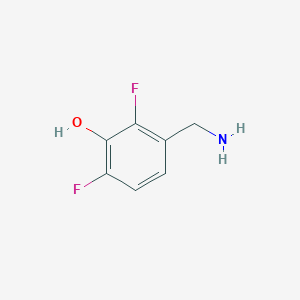



![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
